molecular formula C4H9NO3 B2643187 (S)-Methyl 3-amino-2-hydroxypropanoate CAS No. 133153-75-0

(S)-Methyl 3-amino-2-hydroxypropanoate

Cat. No. B2643187
M. Wt: 119.12
InChI Key: LFVPHXOOLUCFFB-VKHMYHEASA-N
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Description

(S)-Methyl 3-amino-2-hydroxypropanoate, also known as MAP, is a chiral building block that has gained significant attention in recent years due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. MAP is an important intermediate in the synthesis of various biologically active compounds, such as amino acids, peptides, and alkaloids.

Mechanism Of Action

The mechanism of action of (S)-Methyl 3-amino-2-hydroxypropanoate is not fully understood. However, it is believed to act by inhibiting enzymes involved in various biological processes, such as DNA replication and protein synthesis. (S)-Methyl 3-amino-2-hydroxypropanoate has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.

Biochemical And Physiological Effects

(S)-Methyl 3-amino-2-hydroxypropanoate has various biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, (S)-Methyl 3-amino-2-hydroxypropanoate is a key intermediate in the synthesis of L-arginine, an essential amino acid that plays a crucial role in protein synthesis, wound healing, and immune function. (S)-Methyl 3-amino-2-hydroxypropanoate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-Methyl 3-amino-2-hydroxypropanoate in lab experiments is its chiral nature, which allows for the selective synthesis of enantiopure compounds. Additionally, (S)-Methyl 3-amino-2-hydroxypropanoate is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using (S)-Methyl 3-amino-2-hydroxypropanoate is its potential toxicity, which can vary depending on the specific compound it is used to synthesize.

Future Directions

There are several future directions for the research and development of (S)-Methyl 3-amino-2-hydroxypropanoate. One area of interest is the synthesis of new compounds with improved biological activity, such as new antimicrobial agents or anticancer drugs. Additionally, there is potential for the use of (S)-Methyl 3-amino-2-hydroxypropanoate in the development of new materials, such as chiral polymers or catalysts. Finally, further research is needed to fully understand the mechanism of action of (S)-Methyl 3-amino-2-hydroxypropanoate and its potential applications in various biological processes.

Synthesis Methods

(S)-Methyl 3-amino-2-hydroxypropanoate can be synthesized via several methods, including enzymatic resolution, asymmetric synthesis, and chemical resolution. Enzymatic resolution involves the use of enzymes to separate the two enantiomers of (S)-Methyl 3-amino-2-hydroxypropanoate, while asymmetric synthesis involves the use of chiral catalysts to selectively produce the desired enantiomer. Chemical resolution involves the separation of the enantiomers using chemical methods, such as salt formation or chromatography.

Scientific Research Applications

(S)-Methyl 3-amino-2-hydroxypropanoate has various scientific research applications, including the synthesis of amino acids, peptides, and alkaloids. It is also used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Additionally, (S)-Methyl 3-amino-2-hydroxypropanoate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a promising candidate for drug development.

properties

IUPAC Name

methyl (2S)-3-amino-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVPHXOOLUCFFB-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-2-hydroxypropanoate

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